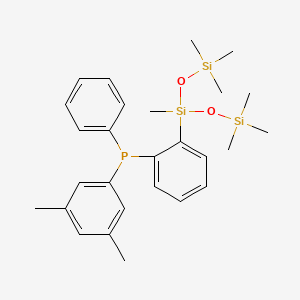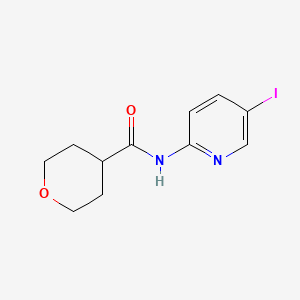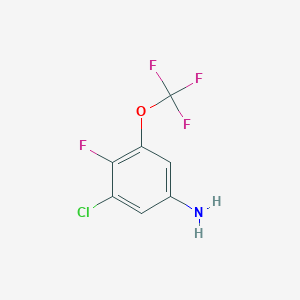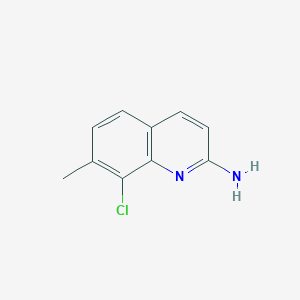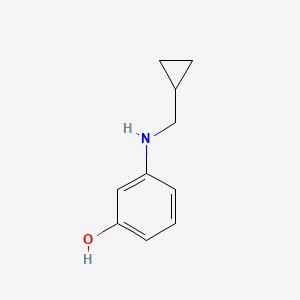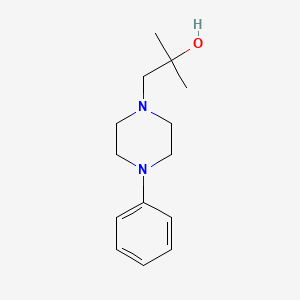![molecular formula C7H5FN2S B14903641 6-Fluoro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B14903641.png)
6-Fluoro-2-methylthiazolo[4,5-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-2-methylthiazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of thiazolo[4,5-b]pyridines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry. The molecular formula of this compound is C7H5FN2S, and it has a molecular weight of 168.19 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[4,5-b]pyridines typically involves the annulation of a thiazole ring to a pyridine ring. One efficient method for synthesizing thiazolo[4,5-b]pyridines is based on the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid . This method results in the formation of the target thiazolo[4,5-b]pyridine compound.
Industrial Production Methods
Industrial production methods for 6-Fluoro-2-methylthiazolo[4,5-b]pyridine are not well-documented in the literature. the general approach involves the use of readily available starting materials and reagents, followed by purification processes to obtain the desired compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-2-methylthiazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazolo[4,5-b]pyridine derivatives.
Applications De Recherche Scientifique
6-Fluoro-2-methylthiazolo[4,5-b]pyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Thiazolo[4,5-b]pyridines, including this compound, have shown promise as therapeutic agents due to their diverse pharmacological activities.
Industry: The compound can be used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 6-Fluoro-2-methylthiazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. For example, some thiazolo[4,5-b]pyridines have been reported to act as histamine H3 receptor antagonists . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[4,5-b]pyridine: The parent compound without the fluorine and methyl substituents.
2-Methylthiazolo[4,5-b]pyridine: Similar structure but lacks the fluorine atom.
6-Fluorothiazolo[4,5-b]pyridine: Similar structure but lacks the methyl group.
Uniqueness
6-Fluoro-2-methylthiazolo[4,5-b]pyridine is unique due to the presence of both the fluorine and methyl substituents, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the methyl group can affect its binding affinity to specific molecular targets.
Propriétés
Formule moléculaire |
C7H5FN2S |
|---|---|
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
6-fluoro-2-methyl-[1,3]thiazolo[4,5-b]pyridine |
InChI |
InChI=1S/C7H5FN2S/c1-4-10-7-6(11-4)2-5(8)3-9-7/h2-3H,1H3 |
Clé InChI |
UAPMUHGCTFLGAQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(S1)C=C(C=N2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


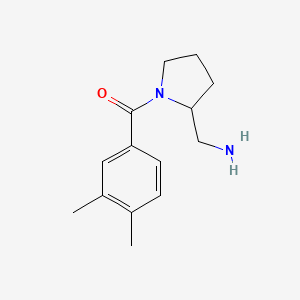
![4-[2-(2-dicyclohexylphosphanylphenyl)-3-[4-(dimethylamino)phenyl]phenyl]-N,N-dimethylaniline](/img/structure/B14903568.png)
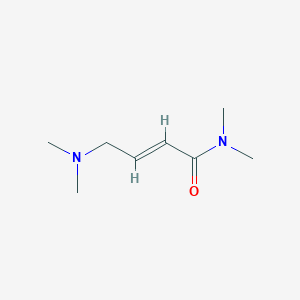
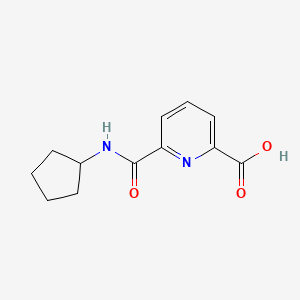


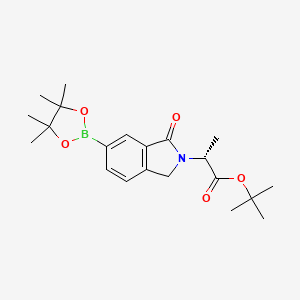
![Ethyl 3,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-8-carboxylate](/img/structure/B14903600.png)
